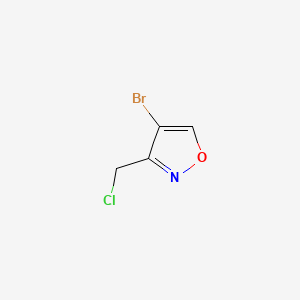
4-Bromo-3-(chloromethyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 4-position and a chloromethyl group at the 3-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-1,2-oxazole typically involves the bromination of 3-(chloromethyl)-1,2-oxazole. This can be achieved through the reaction of 3-(chloromethyl)-1,2-oxazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(chloromethyl)-1,2-oxazole.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazole derivatives with various functional groups.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of 3-(chloromethyl)-1,2-oxazole.
Applications De Recherche Scientifique
4-Bromo-3-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(chloromethyl)-1,2-oxazole depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine and chloromethyl groups, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: Lacks the bromine atom at the 4-position, making it less reactive in certain chemical reactions.
4-Bromo-1,2-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
4-Bromo-3-(chloromethyl)-1,2-oxazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C4H3BrClNO |
|---|---|
Poids moléculaire |
196.43 g/mol |
Nom IUPAC |
4-bromo-3-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3BrClNO/c5-3-2-8-7-4(3)1-6/h2H,1H2 |
Clé InChI |
AISMUKWALPDLHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


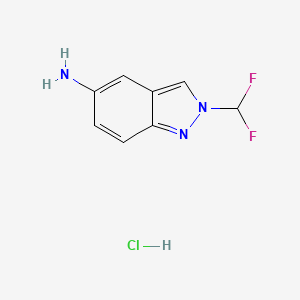
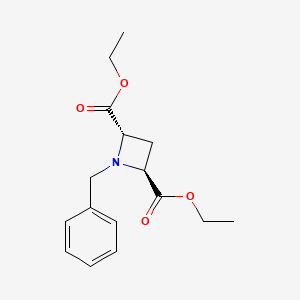

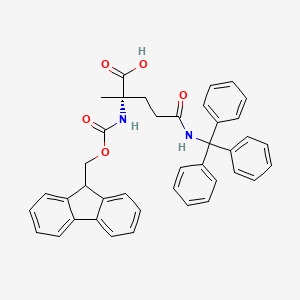

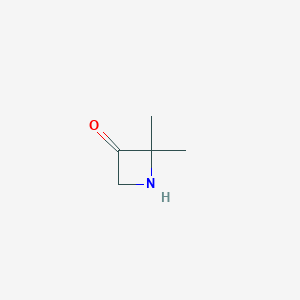
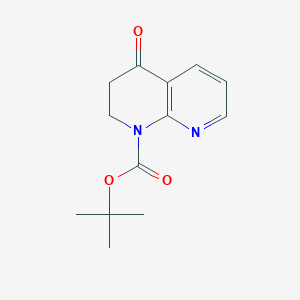
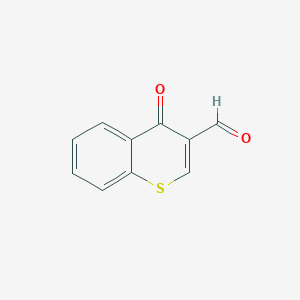
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
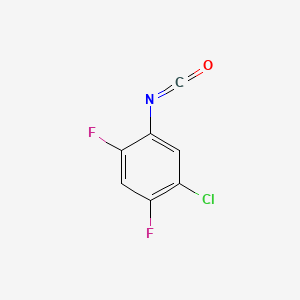
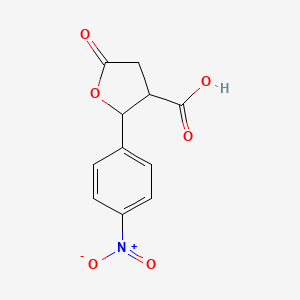
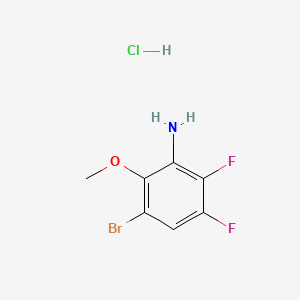
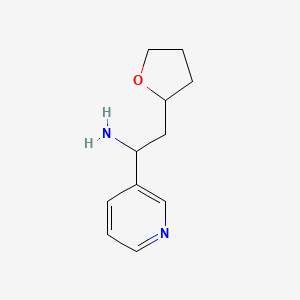
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
